N'-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
“N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in research to study biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating diseases.
Diagnostics: Utilized in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, thiophene, and furan derivatives. Common synthetic routes could involve:
Amidation Reactions: Combining 2-chlorophenylamine with an appropriate acid chloride or anhydride.
Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling to introduce the thiophene and furan moieties.
Functional Group Transformations: Employing various reagents to introduce or modify functional groups.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions could target the amide groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide: shares structural similarities with other amide-containing compounds and heterocyclic systems.
Thiophene and Furan Derivatives: Compounds containing thiophene and furan rings are common in organic chemistry and have diverse applications.
Uniqueness
The uniqueness of “N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide” lies in its specific combination of functional groups and the potential for unique reactivity and applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGYXTUGGVIBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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